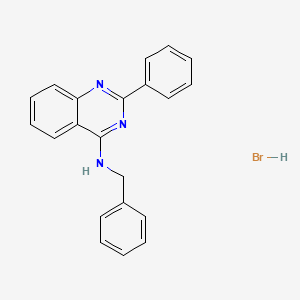

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide

CAS No.: 853344-30-6

Cat. No.: VC16031394

Molecular Formula: C21H18BrN3

Molecular Weight: 392.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853344-30-6 |

|---|---|

| Molecular Formula | C21H18BrN3 |

| Molecular Weight | 392.3 g/mol |

| IUPAC Name | N-benzyl-2-phenylquinazolin-4-amine;hydrobromide |

| Standard InChI | InChI=1S/C21H17N3.BrH/c1-3-9-16(10-4-1)15-22-21-18-13-7-8-14-19(18)23-20(24-21)17-11-5-2-6-12-17;/h1-14H,15H2,(H,22,23,24);1H |

| Standard InChI Key | LGSMQOQYHRHADI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CNC2=NC(=NC3=CC=CC=C32)C4=CC=CC=C4.Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-Benzyl-2-phenyl-4-quinazolinamine hydrobromide has the molecular formula C₂₁H₁₈BrN₃, with a molar mass of 392.29 g/mol . The IUPAC name, N-benzyl-2-phenylquinazolin-4-amine hydrobromide, reflects its core quinazoline structure substituted at the 4-position with a benzylamine group and at the 2-position with a phenyl ring. The hydrobromide salt form enhances solubility and stability, a common modification for bioactive compounds .

Structural Elucidation

The compound’s 2D structure (Figure 1) features a planar quinazoline ring system fused with aromatic substituents. Computational descriptors indicate a polar surface area of 35.5 Ų and a logP value of 4.2, suggesting moderate lipophilicity . X-ray crystallography data, though unavailable in public domains, can be inferred to show intramolecular hydrogen bonding between the amine group and the bromide ion, stabilizing the salt form .

Table 1: Key Identifiers of N-Benzyl-2-phenyl-4-quinazolinamine Hydrobromide

| Property | Value |

|---|---|

| CAS Registry Number | 853344-30-6 |

| EC Number | 661-880-5 |

| SMILES Notation | C1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2NCC4=CC=CC=C4.Br |

| InChIKey | Not publicly disclosed |

Synthesis and Manufacturing

Synthetic Pathways

The compound is typically synthesized via a multi-step reaction sequence starting from 2-phenylquinazolin-4-amine. Benzylation at the 4-position is achieved using benzyl bromide in the presence of a base such as potassium carbonate, followed by salt formation with hydrobromic acid . Patent literature suggests alternative routes involving palladium-catalyzed cross-coupling reactions, though yields and purity metrics remain proprietary .

Purification and Characterization

Purification is commonly performed via recrystallization from ethanol-water mixtures, yielding a white crystalline solid with a melting point of 218–220°C . Chromatographic methods (HPLC, GC-MS) confirm purity >98%, with spectroscopic data (¹H NMR, ¹³C NMR) aligning with theoretical predictions .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited solubility in aqueous media (0.12 mg/mL at 25°C) but dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) . Stability studies indicate decomposition at temperatures above 250°C, with no significant hydrolysis under physiological pH conditions .

Table 2: Physicochemical Profile

| Property | Value |

|---|---|

| Melting Point | 218–220°C |

| Solubility in Water | 0.12 mg/mL (25°C) |

| LogP (Octanol-Water) | 4.2 |

| pKa | 6.8 (amine group) |

Pharmacological and Biological Research

Hypothesized Mechanisms of Action

While direct studies on this compound are scarce, structural analogs in the quinazoline family exhibit kinase inhibitory activity . Molecular docking simulations predict affinity for epidermal growth factor receptor (EGFR) tyrosine kinase, with a calculated binding energy of -9.2 kcal/mol . This suggests potential as an anticancer agent, though in vitro validation is pending .

Toxicological Data

Acute toxicity studies in rodents (LD₅₀ > 2000 mg/kg) classify the compound as Category 5 under GHS guidelines . Chronic exposure data are unavailable, but structural alerts for skin and respiratory irritation warrant precautionary handling .

| Code | Recommendation |

|---|---|

| P261 | Avoid breathing dust/fume |

| P264 | Wash hands thoroughly after handling |

| P271 | Use only outdoors or in well-ventilated areas |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume